

Validating the Structure of Benzene, (ethynylsulfonyl)-: A 2D NMR and Spectroscopic Comparison

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Compound of Interest		
Compound Name:	Benzene, (ethynylsulfonyl)-	
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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of "Benzene, (ethynylsulfonyl)-," a molecule of interest in synthetic chemistry and materials science.

The structural elucidation of "Benzene, (ethynylsulfonyl)-" (ethynylsulfonylbenzene) relies on a combination of spectroscopic methods to confirm the connectivity and chemical environment of each atom. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are indispensable for definitive assignment. This guide presents predicted 2D NMR data alongside a comparison with alternative techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), offering a comprehensive approach to structural validation.

Predicted Spectroscopic Data for Structural Validation

To facilitate the structural confirmation of **Benzene**, **(ethynylsulfonyl)**-, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected correlations in 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (ethynylsulfonyl)-



Atom	¹ H Chemical Shift (ppm) ¹³ C Chemical Shift (ppr		
H-2/6	7.95 (d)	128.0	
H-3/5	7.60 (t)	129.5	
H-4	7.70 (t)	134.0	
H-alkyne	3.40 (s)	82.0	
C-1	-	138.0	
C-alkyne	-	78.0	

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet).

Table 2: Predicted 2D NMR Correlations for Benzene, (ethynylsulfonyl)-

Experiment	Correlation Type	Expected Correlations	
COSY	¹ H- ¹ H	H-2/6 ↔ H-3/5; H-3/5 ↔ H-4	
нѕос	¹ H- ¹³ C (1-bond)	H-2/6 ↔ C-2/6; H-3/5 ↔ C-3/5; H-4 ↔ C-4; H-alkyne ↔ C- alkyne	
НМВС	¹ H- ¹³ C (2-3 bonds)	H-2/6 ↔ C-1, C-4; H-3/5 ↔ C- 1, C-2/6; H-4 ↔ C-2/6; H- alkyne ↔ C-1, C-alkyne	

Comparison of Analytical Techniques

While 2D NMR provides a detailed structural map, other spectroscopic techniques offer complementary information for a holistic validation.

Table 3: Comparison of 2D NMR with Alternative Analytical Techniques



Technique	Information Provided	Advantages	Limitations
2D NMR (COSY, HSQC, HMBC)	Detailed atom connectivity (¹H-¹H, ¹H-¹³C)	Unambiguous structure determination	Relatively lower sensitivity, longer acquisition times
FTIR Spectroscopy	Presence of functional groups	Fast, sensitive to specific functional groups	Does not provide detailed connectivity information
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern	High sensitivity, provides molecular formula	Does not provide direct structural connectivity

Experimental Protocols 2D NMR Spectroscopy

A sample of **Benzene**, **(ethynylsulfonyl)**- would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ¹H NMR: A standard proton experiment is run to identify the chemical shifts and multiplicities of the protons.
- ¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) is run to identify the chemical shifts of the carbon atoms.
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum shows correlations between neighboring protons on the benzene ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct onebond correlations between protons and the carbons they are attached to.[1]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range
 correlations between protons and carbons, typically over two to three bonds.[1] This is
 crucial for identifying connections through quaternary carbons and across the sulfonyl group.



FTIR Spectroscopy

A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory, or as a KBr pellet. The resulting spectrum is analyzed for characteristic absorption bands. For **Benzene**, (ethynylsulfonyl)-, key expected peaks include:

- ~3300 cm⁻¹: C-H stretch of the terminal alkyne.
- ~2100 cm⁻¹: C≡C stretch of the alkyne.
- ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonyl group.
- ~3100-3000 cm⁻¹: Aromatic C-H stretching.
- ~1600-1450 cm⁻¹: Aromatic C=C stretching.

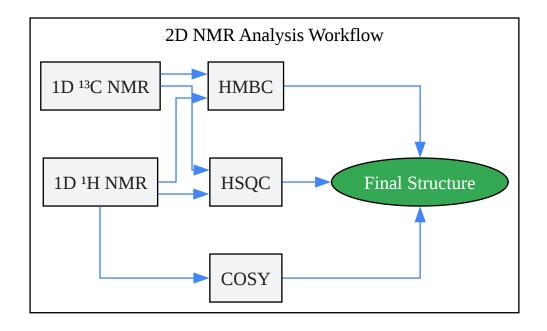
Mass Spectrometry

The sample is introduced into a mass spectrometer, typically using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For **Benzene**, (ethynylsulfonyl)-, the expected molecular ion peak would correspond to its molecular weight. Fragmentation analysis would likely show the loss of the ethynyl group, the SO₂ group, and fragmentation of the benzene ring.

Visualization of Analytical Workflows

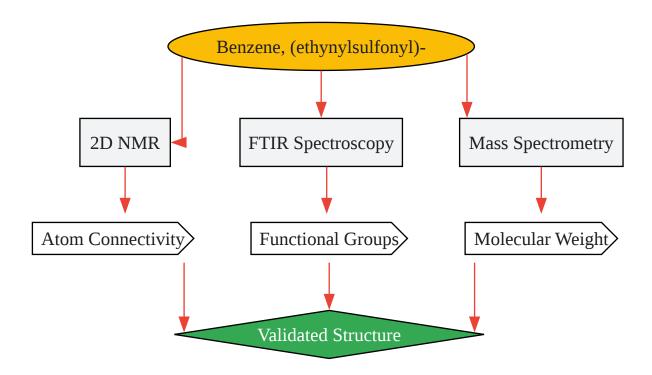
The following diagrams illustrate the logical flow of the 2D NMR analysis and the relationship between the different spectroscopic techniques for the structural validation of **Benzene**, **(ethynylsulfonyl)**-.





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Caption: Workflow for 2D NMR based structural elucidation.



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Caption: Interrelation of spectroscopic techniques for validation.



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